2,6-Diaminophenol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

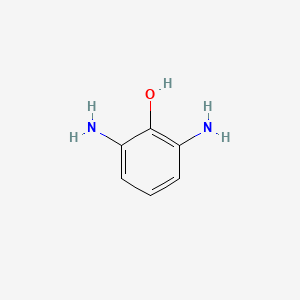

Structure

3D Structure

属性

IUPAC Name |

2,6-diaminophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQYRNRIHZDZPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342232 | |

| Record name | 2,6-Diaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22440-82-0 | |

| Record name | 2,6-Diaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,6-Diaminophenol: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and characterization of 2,6-Diaminophenol (CAS No: 22440-82-0). This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Chemical Structure and Properties

This compound is an aromatic organic compound containing a phenol (B47542) ring substituted with two amino groups at the ortho positions relative to the hydroxyl group. Its structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules.

Structure:

The key chemical and physical properties of this compound are summarized in the table below. It is important to note that several physical properties, such as boiling point and pKa, are primarily available as predicted values from computational models.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 124.14 g/mol | [3][4] |

| CAS Number | 22440-82-0 | [3][4] |

| Appearance | Solid (form may vary) | Assumed |

| Boiling Point | 295.4 ± 30.0 °C (Predicted) | [5] |

| Density | 1.343 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 9.55 ± 0.10 (Predicted) | [5] |

| Solubility | Expected to be soluble in polar organic solvents like alcohols and water.[6] | Inferred from related diaminophenols |

| Storage | 2-8°C, Sealed in a dry environment | [5] |

Synthesis and Reactivity

A common and effective method for the synthesis of aminophenols is the reduction of the corresponding nitrophenols. For this compound, a plausible synthetic route involves the catalytic hydrogenation of 2,6-dinitrophenol (B26339). This method is widely used for its high efficiency and clean conversion.

Figure 1. Synthetic workflow for this compound via catalytic hydrogenation.

Experimental Protocol: Synthesis via Reduction

The following is a representative protocol for the synthesis of this compound based on established methods for the reduction of dinitrophenols.[7][8]

Materials:

-

2,6-Dinitrophenol

-

10% Palladium on Carbon (Pd/C) catalyst

-

Ethanol (reagent grade)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Diatomaceous earth (e.g., Celite®)

-

Rotary evaporator

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 2,6-dinitrophenol (1.0 eq) in ethanol.

-

Inerting: Purge the vessel with nitrogen gas to remove all oxygen.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the solution under a nitrogen atmosphere.

-

Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas. Pressurize the vessel with hydrogen (typically 3-4 bar) and begin vigorous stirring.

-

Reaction Monitoring: The reaction is typically exothermic. Monitor the reaction progress by observing the cessation of hydrogen uptake. Thin-Layer Chromatography (TLC) can also be used to check for the disappearance of the starting material.

-

Work-up: Once the reaction is complete, carefully depressurize the vessel and purge it with nitrogen gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.

Chemical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound. The following are standard experimental protocols for its analysis.

Figure 2. General workflow for the chemical characterization of synthesized compounds.

Protocol: Melting Point Determination

Methodology:

-

Place a small amount of the dry, purified product into a capillary tube, sealed at one end.

-

Compact the sample by tapping the tube.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid. A sharp melting range typically indicates high purity.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often suitable for phenols and amines.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals for this compound would include:

-

Aromatic protons on the benzene (B151609) ring (typically in the 6.0-7.5 ppm range).[9]

-

A broad singlet for the phenolic hydroxyl (-OH) proton, with a chemical shift that can vary depending on concentration and solvent.[10]

-

Broad signals for the two amino (-NH₂) protons.[9]

-

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Expected signals would include:

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Methodology:

-

Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet or as a thin film on a salt plate (if soluble). For solids, Attenuated Total Reflectance (ATR) is a common and simple method.

-

Spectrum Acquisition: Record the IR spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands. For this compound, key peaks would be:[10][13][14]

-

O-H Stretch (Phenol): A broad band in the region of 3550-3200 cm⁻¹.

-

N-H Stretch (Amine): Two distinct bands (for the symmetric and asymmetric stretching of the primary amine) in the 3500-3300 cm⁻¹ region.

-

C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Phenol): A band in the 1260-1180 cm⁻¹ region.

-

C-N Stretch (Amine): A band in the 1340-1250 cm⁻¹ region.

-

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Users should wear personal protective equipment, including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. Based on data for related aminophenols, the compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.

References

- 1. 2,6-DINITROPHENOL(573-56-8) 1H NMR [m.chemicalbook.com]

- 2. This compound | C6H8N2O | CID 580010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 22440-82-0 [m.chemicalbook.com]

- 4. This compound | CAS: 22440-82-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. 2,6-Dinitrophenol | C6H4N2O5 | CID 11312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. IR Absorption Table [webspectra.chem.ucla.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Diaminophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diaminophenol is an aromatic organic compound containing a phenol (B47542) ring substituted with two amino groups at the ortho positions. Its unique structure, featuring both nucleophilic amino groups and a hydroxyl group, makes it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its synthesis, reactivity, and analytical characterization. The information presented is intended to support researchers, scientists, and drug development professionals in their work with this compound.

Physical Properties

| Property | Value | Source/Notes |

| Molecular Formula | C₆H₈N₂O | [1][2] |

| Molecular Weight | 124.14 g/mol | [1][2] |

| Appearance | Solid (predicted) | General knowledge based on similar compounds |

| Melting Point | Not experimentally determined | Data not available in searched sources |

| Comparison: 2,3-Diaminophenol | 161-165 °C | [3] |

| Comparison: 2,4-Diaminophenol | Decomposes | General chemical knowledge |

| Boiling Point | 295.4 ± 30.0 °C | Predicted[1] |

| Density | 1.343 ± 0.06 g/cm³ | Predicted[1] |

| pKa | 9.55 ± 0.10 | Predicted |

| Solubility | Soluble in polar solvents (e.g., water, ethanol). Solubility increases with temperature and in acidic conditions. | General information for aminophenols |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of both phenols and anilines. The presence of two amino groups and a hydroxyl group on the aromatic ring makes it susceptible to a variety of chemical transformations.

Key Reactions:

-

Oxidation: The amino and hydroxyl groups are prone to oxidation, which can lead to the formation of quinone-imine structures and subsequently to polymerization. The use of antioxidants or an inert atmosphere is often recommended during its handling and reactions.

-

Reduction: While this compound is typically synthesized via reduction, the aromatic ring can be hydrogenated under forcing conditions.

-

Substitution: The amino groups can undergo typical reactions such as acylation, alkylation, and diazotization.

-

Heterocycle Formation: this compound is a valuable precursor for the synthesis of various heterocyclic compounds, most notably benzoxazoles. The reaction involves the condensation of the aminophenol with carboxylic acids, aldehydes, or other suitable electrophiles, followed by cyclization.[3][4][5][6][7]

The following diagram illustrates a general workflow for the synthesis of this compound and its subsequent use in the synthesis of a 2-substituted benzoxazole.

References

- 1. This compound CAS#: 22440-82-0 [m.chemicalbook.com]

- 2. This compound | C6H8N2O | CID 580010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoxazole synthesis [organic-chemistry.org]

- 4. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Diaminophenol (CAS No. 22440-82-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature providing specific experimental details for 2,6-Diaminophenol (CAS No. 22440-82-0) is notably scarce. The experimental protocols and some data presented herein are based on established chemical principles and analogous procedures for structurally similar compounds, such as other aminophenol isomers and the reduction of dinitrophenols. Researchers should treat these protocols as starting points and optimize them based on their experimental observations.

Core Compound Properties

This compound is an aromatic organic compound containing a phenol (B47542) ring substituted with two amino groups at the ortho positions relative to the hydroxyl group. Its structure suggests potential for a range of chemical reactions and biological activities, making it a compound of interest for further investigation.

Table 1: Physicochemical and Spectral Data for this compound

| Property | Value | Source/Note |

| CAS Number | 22440-82-0 | |

| Molecular Formula | C₆H₈N₂O | PubChem |

| Molecular Weight | 124.14 g/mol | PubChem |

| Appearance | Predicted: Solid | Inferred from similar compounds |

| Boiling Point | 295.4 °C (Predicted) | |

| Density | 1.343 g/cm³ (Predicted) | |

| pKa | Data not available | |

| Solubility | Expected to be soluble in polar organic solvents and aqueous acid. | Inferred from aminophenol properties |

| Mass Spectrum (m/z) | 124 (M+) | PubChem |

| ¹H NMR Spectrum | Predicted data unavailable. Expected to show aromatic and amine proton signals. | |

| ¹³C NMR Spectrum | Predicted data unavailable. Expected to show distinct signals for the substituted aromatic carbons. | |

| IR Spectrum | Predicted data unavailable. Expected to show characteristic peaks for O-H, N-H, and C-N stretching, and aromatic C-H bending. |

Synthesis Protocol: A General Approach

The most plausible and commonly employed method for the synthesis of diaminophenols is the reduction of the corresponding dinitrophenols.[1] Therefore, a proposed synthesis for this compound would involve the reduction of 2,6-dinitrophenol (B26339).

Experimental Protocol: Reduction of 2,6-Dinitrophenol

This protocol is adapted from general procedures for the reduction of aromatic nitro compounds.[1]

Materials:

-

2,6-Dinitrophenol

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (B145695) or Acetic Acid (as solvent)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (B78521) (NaOH) solution

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dinitrophenol in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Reducing Agent: To the stirred solution, add an excess of the reducing agent. If using tin(II) chloride, a solution in concentrated HCl is typically added portion-wise. If using iron powder, it is added directly, followed by the slow addition of concentrated HCl. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (2,6-dinitrophenol).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. If tin was used, the acidic solution is carefully neutralized with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic. This will precipitate tin salts.

-

Extraction: The aqueous mixture is then extracted several times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic extract is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Caption: Proposed synthetic workflow for this compound.

Purification of Aminophenols: General Methodologies

Aminophenols are often susceptible to oxidation, which can result in colored impurities.[2] Purification is crucial to obtain a high-purity product. Common methods include recrystallization and column chromatography.[2][3]

Experimental Protocol: Recrystallization

Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold. For aminophenols, polar solvents or solvent mixtures are often effective. Ethanol, water, or mixtures thereof are common choices.[3]

Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the solution is then hot-filtered to remove the charcoal.[3]

-

Allow the filtrate to cool slowly to room temperature to allow for crystal formation.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Experimental Protocol: Column Chromatography

For more challenging separations, column chromatography can be employed.[4][5]

Stationary Phase: Silica (B1680970) gel is a common choice for the purification of polar compounds like aminophenols.

Mobile Phase: A solvent system that provides good separation on TLC should be used. This is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity of the eluent is gradually increased to elute the compound of interest.

Procedure:

-

Prepare a slurry of silica gel in the initial, least polar mobile phase and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with the mobile phase, gradually increasing the polarity.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Caption: General purification workflows for aminophenols.

Potential Applications in Drug Development: A Hypothetical Outlook

While no specific biological activities are reported for this compound, the broader class of aminophenol derivatives has been investigated for various therapeutic applications.[6][7][8][9][10][11][12]

-

Antioxidant and Prooxidant Activity: Aminophenols can exhibit both antioxidant and prooxidant properties.[13] The ortho- and para-isomers of aminophenol have been shown to produce reactive oxygen species (ROS) in the presence of copper ions, suggesting a potential role in modulating cellular redox states.[13] This dual activity could be explored in the context of diseases associated with oxidative stress.

-

Antiproliferative Agents: Certain aminophenol derivatives have demonstrated antiproliferative effects against cancer cell lines.[12] The aminophenol moiety is considered a key pharmacophore in some of these compounds.

-

Antimicrobial and Antidiabetic Properties: Studies on 4-aminophenol (B1666318) derivatives have revealed broad-spectrum antimicrobial and antidiabetic activities.[7][8][10][11]

It is important to emphasize that these are potential areas of investigation for this compound and its derivatives, and extensive research would be required to validate any therapeutic utility.

Caption: Potential prooxidant mechanism of aminophenols.

Safety and Handling

Aminophenols, in general, should be handled with care as they can be irritants.[14] It is recommended to use appropriate personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area. Due to their susceptibility to oxidation, it is advisable to store this compound under an inert atmosphere and protected from light.

Conclusion

This compound represents a chemical entity with potential for further exploration in medicinal chemistry and materials science. While specific experimental data is currently lacking in the public domain, this guide provides a foundational framework for its synthesis, purification, and potential areas of application based on the established chemistry of analogous compounds. Further research is warranted to fully characterize this molecule and unlock its potential.

References

- 1. 2,4-Dinitrophenol – Wikipedia [de.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2,6-Diaminophenol from 2,6-Dinitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-diaminophenol from 2,6-dinitrophenol (B26339), a critical transformation for the development of various pharmaceutical and chemical entities. This document details the prevalent synthetic methodologies, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science, primarily owing to its unique arrangement of amino and hydroxyl functionalities on the aromatic ring. Its synthesis from the readily available 2,6-dinitrophenol is a key chemical step that involves the reduction of two nitro groups to amino groups. The efficiency and selectivity of this reduction are paramount to achieving high yields and purity of the final product. This guide will explore the common and effective methods for this transformation.

Synthetic Pathways and Methodologies

The conversion of 2,6-dinitrophenol to this compound is fundamentally a reduction reaction. Several methods have been established for the reduction of aromatic nitro compounds, with the most common and applicable for this synthesis being catalytic hydrogenation and chemical reduction using metal salts.

Chemical Transformation:

A Technical Guide to the Solubility of 2,6-Diaminophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-diaminophenol in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing robust qualitative solubility information derived from structurally similar aminophenol isomers. Additionally, it outlines a standardized experimental protocol for determining the precise solubility of this compound, ensuring researchers can generate accurate and reproducible data.

Introduction to this compound

This compound is an aromatic organic compound featuring a phenol (B47542) ring substituted with two amino groups at the ortho positions relative to the hydroxyl group. This molecular structure, with its capacity for hydrogen bonding and polar interactions, dictates its solubility profile. Understanding its behavior in different organic solvents is critical for a range of applications, including its use as a building block in the synthesis of dyes, pharmaceuticals, and other complex organic molecules.

Qualitative Solubility Profile

Based on the solubility data of its isomers (2-aminophenol, 3-aminophenol, and 4-aminophenol), a qualitative solubility profile for this compound in common organic solvents can be inferred. Aminophenols, as a class of compounds, exhibit a strong affinity for polar solvents.

Table 1: Inferred Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Solvent | Inferred Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | The high polarity and hydrogen bond accepting capability of DMSO readily solvates the polar functional groups of this compound.[1] |

| Acetone | Soluble to Very Soluble | Acetone's polarity is sufficient to overcome the crystal lattice energy of this compound.[1] | |

| Acetonitrile (B52724) | Soluble to Very Soluble | Similar to acetone, acetonitrile is a polar solvent capable of dissolving aminophenols.[1] | |

| Ethyl Acetate | Soluble | Ethyl acetate's moderate polarity allows for good solvation of this compound.[1] | |

| Polar Protic | Ethanol (B145695) | Soluble to Very Soluble | The hydroxyl group of ethanol can act as both a hydrogen bond donor and acceptor, facilitating dissolution.[1] |

| Methanol (B129727) | Soluble to Very Soluble | Similar to ethanol, methanol is a highly effective polar protic solvent for aminophenols. | |

| Non-Polar Aromatic | Toluene (B28343) | Slightly Soluble | The non-polar nature of toluene results in limited interaction with the polar this compound molecule.[1] |

| Benzene (B151609) | Slightly Soluble | Similar to toluene, benzene is a non-polar solvent and is expected to be a poor solvent for this compound.[1] | |

| Halogenated | Chloroform (B151607) | Insoluble | The low polarity of chloroform makes it an unsuitable solvent for dissolving polar aminophenols.[1] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is essential. The following details a reliable method for this determination.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the solution to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to maintain the temperature.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same organic solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions:

-

Always handle this compound and organic solvents in a well-ventilated fume hood.[2][3]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3]

-

Refer to the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.[2][3][4]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationships in Solubility

The solubility of a compound like this compound is governed by the principle of "like dissolves like." The following diagram illustrates the logical relationship between the properties of the solute and solvent that determine solubility.

Caption: Logical factors influencing the solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains scarce in readily available literature, a strong qualitative understanding can be established by examining its structural analogs. It is anticipated to be highly soluble in polar aprotic and polar protic solvents and poorly soluble in non-polar solvents. For drug development and other precise applications, it is imperative that researchers determine the quantitative solubility in their specific solvent systems of interest by employing a rigorous experimental protocol as outlined in this guide. The provided workflows and logical diagrams serve as valuable tools for planning and understanding the principles governing the solubility of this important chemical compound.

References

Technical Guide to 2,6-Diaminophenol for Researchers and Drug Development Professionals

An In-depth Overview of the Core Molecular Properties, Synthesis, and Analysis of 2,6-Diaminophenol

This technical guide provides a comprehensive overview of this compound, a key organic compound with applications in various research and development sectors. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, a plausible synthesis pathway, and analytical methodologies.

Core Molecular Data

This compound is an aromatic compound featuring a phenol (B47542) ring substituted with two amino groups. Its fundamental properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| CAS Number | 22440-82-0 | [2] |

Synthesis Protocol

Step 1: Nitration of 2-Aminophenol (B121084)

The initial step involves the selective nitration of 2-aminophenol to yield 2-amino-6-nitrophenol (B1276892).

Materials and Reagents:

-

2-Aminophenol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice bath

-

Reaction flask with stirring mechanism

Procedure:

-

Dissolve 2-aminophenol in concentrated sulfuric acid within a reaction flask, maintaining a low temperature using an ice bath to control the exothermic reaction.

-

Slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid dropwise to the solution while vigorously stirring. The temperature should be carefully monitored and maintained below 10°C to prevent over-nitration and side reactions.

-

After the addition is complete, allow the reaction to proceed for a designated period until the formation of the nitrated product is maximized, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by pouring the mixture over crushed ice, leading to the precipitation of the 2-amino-6-nitrophenol product.

-

Isolate the solid product by filtration, wash with cold water to remove residual acid, and dry under a vacuum.

Step 2: Reduction of 2-Amino-6-nitrophenol

The second step involves the reduction of the nitro group on 2-amino-6-nitrophenol to an amino group, yielding the final product, this compound.

Materials and Reagents:

-

2-Amino-6-nitrophenol

-

Reducing agent (e.g., Tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation with H₂ over a Palladium catalyst)

-

Solvent (e.g., Ethanol (B145695) for catalytic hydrogenation)

-

Reaction flask with reflux condenser

Procedure using Tin(II) Chloride:

-

Suspend 2-amino-6-nitrophenol in a suitable solvent like ethanol in a round-bottom flask.

-

Add an excess of Tin(II) chloride (SnCl₂) dissolved in concentrated hydrochloric acid (HCl) to the suspension.

-

Heat the mixture to reflux and maintain it for several hours until the reaction is complete, as indicated by TLC.

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the tin salts.

-

Extract the this compound product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Caption: A plausible two-step synthesis workflow for this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of this compound can be accurately determined using High-Performance Liquid Chromatography (HPLC) with UV detection.

Instrumentation and Materials:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer, filtered and degassed. The exact ratio should be optimized for best separation.

-

Standard solution of this compound of known concentration

-

Sample solutions prepared in the mobile phase

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile:Phosphate Buffer (e.g., 50:50 v/v), isocratic elution.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient or controlled at 30°C

-

Detection Wavelength: Determined by UV-Vis scan of the analyte; likely in the range of 270-280 nm for aminophenols.

-

Injection Volume: 10 µL

Procedure:

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Standard Preparation: Prepare a stock solution of this compound in the mobile phase. From this, create a series of calibration standards through serial dilution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter to remove particulate matter.

-

Analysis: Inject the blank (mobile phase), followed by the calibration standards in increasing order of concentration, and then the sample solutions.

-

Data Analysis: Identify the this compound peak based on the retention time of the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from this curve.

Caption: A typical experimental workflow for the HPLC analysis of this compound.

Applications in Research and Development

While this compound itself is primarily a research chemical, its structural motif is of interest in several areas. Aminophenol derivatives are known to be important intermediates in the synthesis of various pharmaceuticals and dyes.[4] For instance, related compounds like 2,6-dichloro-4-aminophenol are crucial intermediates in the production of certain pesticides.[3]

The diaminophenol structure can also be a precursor for the synthesis of more complex heterocyclic compounds, which are a cornerstone of many drug discovery programs. The presence of multiple reactive sites—the hydroxyl and two amino groups—allows for diverse chemical modifications to generate libraries of novel compounds for screening. Although direct applications in drug development for this compound are not widely documented, its potential as a versatile building block in medicinal chemistry remains significant. Its isomers, such as 2,4-diaminophenol, have been evaluated for use in hair dye formulations.[6]

References

- 1. This compound | CAS: 22440-82-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. This compound | C6H8N2O | CID 580010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap [eureka.patsnap.com]

- 5. EP0347283A1 - Process for the preparation of 2,6-dichloro-4-aminophenol - Google Patents [patents.google.com]

- 6. 2,4-Diaminophenol | C6H8N2O | CID 7266 - PubChem [pubchem.ncbi.nlm.nih.gov]

Health and Safety Information for 2,6-Diaminophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling 2,6-Diaminophenol.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Phenol, 2,6-diamino-; 3-Amino-2-hydroxyaniline |

| CAS Number | 22440-82-0[1] |

| Molecular Formula | C₆H₈N₂O[1] |

| Molecular Weight | 124.14 g/mol [1] |

| Chemical Structure | (Image of the 2D structure of this compound) |

| InChIKey | XBQYRNRIHZDZPK-UHFFFAOYSA-N[1] |

Hazard Identification and Classification

Comprehensive GHS classification data for this compound from regulatory bodies is limited. The following classification is based on information provided by chemical suppliers.

GHS Classification (Supplier Data)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[2] |

GHS Pictograms:

Signal Word: Warning[2]

Precautionary Statements: [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Physical and Chemical Properties

Detailed experimental data on the physical and chemical properties of this compound are not widely available. The table below presents computed and limited experimental data.

| Property | Value | Source |

| Appearance | White powder | [3] |

| Molecular Weight | 124.14 g/mol | [1] |

| Molecular Formula | C₆H₈N₂O | [1] |

| pKa | Experimental data available | [1] |

| Solubility | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Density | No data available | |

| Vapor Pressure | No data available | [4] |

Toxicological Information

Specific toxicological studies on this compound are not readily found in public literature. The GHS classification suggests acute oral toxicity, skin and eye irritation, and respiratory irritation. For context, related isomers like 2,4-Diaminophenol Dihydrochloride have shown renal toxicity in animal studies.[5]

Routes of Exposure:

-

Inhalation

-

Skin contact

-

Eye contact

-

Ingestion

Acute Effects:

-

Oral: Harmful if swallowed.[2] Ingestion may cause systemic effects.

-

Inhalation: May cause respiratory tract irritation.[2]

-

Skin: Causes skin irritation.[2]

-

Eye: Causes serious eye irritation.[2]

Chronic Effects:

-

Data on chronic exposure, carcinogenicity, and reproductive toxicity for this compound are not available. Some aromatic amines are suspected of causing genetic defects.[6]

First Aid Measures

The following diagram outlines the logical workflow for first aid in case of exposure to this compound, based on its known hazards.

Caption: First aid response workflow for this compound exposure.

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage: Store in a cool place. Keep container tightly closed in a dry and well-ventilated place.

Personal Protective Equipment (PPE)

The following diagram illustrates the recommended PPE for handling this compound.

Caption: Recommended Personal Protective Equipment for handling this compound.

Experimental Protocols for Hazard Assessment

Detailed experimental safety studies for this compound are not publicly available. The following are descriptions of standard methodologies that would be employed to assess the hazards identified (acute toxicity, skin/eye irritation, and mutagenicity).

Acute Oral Toxicity (OECD Test Guideline 423)

-

Principle: This method involves the administration of the test substance to a group of fasted animals (typically rats) in a stepwise procedure using a minimum number of animals. The outcome is the observation of toxic effects and, if mortality occurs, the estimation of an LD50 (median lethal dose).

-

Methodology:

-

Animals: Healthy, young adult rats of a single sex (usually females, as they are often slightly more sensitive) are used.

-

Dosage: A starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The choice is based on any existing information about the substance's toxicity.

-

Procedure: The substance is administered orally by gavage. The procedure is sequential, with dosing of a single animal at each step. The outcome of the first animal (survival or death) determines the next step:

-

If the animal survives, the next higher dose is given to another animal.

-

If the animal dies, a lower dose is given to another animal.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

-

Endpoint: The test allows for the determination of the GHS hazard category for acute oral toxicity.

-

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Test Guideline 439)

-

Principle: This in vitro method uses a reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper parts of the human skin. The test substance's potential to cause skin irritation is assessed by its cytotoxic effect on the skin tissue model.[7]

-

Methodology:

-

Test System: Commercially available RhE models (e.g., EpiDerm™, EpiSkin™, SkinEthic™ RHE) are used.[7] These consist of human-derived epidermal keratinocytes cultured to form a multi-layered, highly differentiated model of the human epidermis.

-

Procedure:

-

Viability Assessment: Cell viability is measured using the MTT assay. Tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted by mitochondrial enzymes of viable cells into a blue formazan (B1609692) salt. The amount of formazan produced is quantified by spectrophotometry after extraction.

-

Endpoint: The viability of the treated tissue is expressed as a percentage relative to a negative control. A chemical is classified as a skin irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%).[7]

-

Eye Irritation/Corrosion Testing

-

Principle: This in vivo test evaluates the potential of a substance to cause irritation or corrosion when applied to the eye of an animal.

-

Methodology:

-

Animals: Healthy, adult albino rabbits are typically used.[9]

-

Procedure: A single dose of the test substance (typically 0.1 mL for liquids or 100 mg for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[9]

-

Observations: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[9] Irritation is scored for the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge).

-

Endpoint: The scores are used to classify the substance's irritation potential. The reversibility of the observed lesions is also assessed, typically over a 21-day observation period.

-

Bacterial Reverse Mutation Test (Ames Test - OECD Test Guideline 471)

-

Principle: The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical.[10] It uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).[11] The test measures the ability of the chemical to cause a reverse mutation (reversion) that restores the bacteria's ability to synthesize the amino acid and thus grow on an amino acid-deficient medium.

-

Methodology:

-

Tester Strains: A set of specific bacterial strains is used to detect different types of mutations (e.g., base-pair substitutions and frameshifts).[12]

-

Metabolic Activation: Since some chemicals are not mutagenic themselves but are converted to mutagens in the body, the test is performed both with and without a metabolic activation system (S9 mix), which is a liver enzyme extract (typically from rats).[12]

-

Procedure: The bacterial tester strains are exposed to the test substance at various concentrations, with and without the S9 mix. The mixture is then plated on a minimal agar (B569324) medium that lacks the essential amino acid.

-

Endpoint: After incubation, the number of revertant colonies (colonies that have mutated back to being able to grow without the amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative (solvent) control.[13]

-

Stability and Reactivity

-

Reactivity: No specific reactivity data are available.

-

Chemical Stability: Assumed to be stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: No data available.

-

Incompatible Materials: No data available.

-

Hazardous Decomposition Products: No data available.

Ecotoxicological Information

-

No data on the ecotoxicity of this compound (e.g., toxicity to fish, daphnia, or algae) are readily available.[4]

Disposal Considerations

-

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

- 1. This compound | C6H8N2O | CID 580010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 22440-82-0|this compound|BLD Pharm [bldpharm.com]

- 3. episkin.com [episkin.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. View Attachment [cir-reports.cir-safety.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. iivs.org [iivs.org]

- 8. sterlab-store.com [sterlab-store.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. toxicoop.com [toxicoop.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Electrochemical Behavior of 2,6-Diaminophenol

For Researchers, Scientists, and Drug Development Professionals

Core Summary

2,6-Diaminophenol (2,6-DAP) is an aromatic organic compound with the chemical formula C₆H₈N₂O. Its unique structure, featuring a hydroxyl group and two amino groups ortho to it on a benzene (B151609) ring, imparts it with distinct electrochemical properties. This guide provides a comprehensive overview of the electrochemical behavior of this compound, including its oxidation and reduction characteristics, electropolymerization, and its applications, particularly in the realm of electrochemical sensors. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields who are interested in the electrochemistry of this and similar molecules.

Electrochemical Oxidation and Reduction

The electrochemical behavior of this compound is characterized by the redox activity of its amino and hydroxyl functional groups. The oxidation of this compound typically involves the transfer of electrons and protons, leading to the formation of quinone-imine species. The exact mechanism and the observed peak potentials are highly dependent on experimental conditions such as the pH of the supporting electrolyte, the scan rate, and the electrode material.

While direct and extensive quantitative data for the electrochemical oxidation of this compound is not abundantly available in recent literature, the behavior of other diaminophenol isomers provides valuable insights. For instance, the electrochemical oxidation of 2,3-, 2,4-, and 2,5-diaminophenol (B1598321) has been studied, revealing that these compounds undergo oxidation to form various intermediates and, in some cases, polymeric films on the electrode surface.[1] It is reasonable to infer that this compound would exhibit similar reactivity, with the initial oxidation likely occurring at the amino or hydroxyl groups to form a radical cation, which can then undergo further oxidation and coupling reactions.

The reduction of nitro-aromatic compounds to their corresponding amino derivatives is a well-established electrochemical process. In the context of this compound, it is often formed in situ through the electrochemical reduction of 2,6-dinitrophenol (B26339).[2] This reduction process is a key step in the development of electrochemical sensors for the detection of dinitrophenols.

Quantitative Data Summary

Due to the limited availability of direct quantitative data for this compound, the following table presents analogous data for related aminophenol and phenol (B47542) compounds to provide a comparative reference.

| Compound | Technique | Electrode | Supporting Electrolyte (pH) | Anodic Peak Potential (Epa) vs. Ag/AgCl | Cathodic Peak Potential (Epc) vs. Ag/AgCl | Reference |

| Phenol | CV | GCE | Phosphate (B84403) Buffer (7.0) | +0.71 V | +0.29 V, +0.40 V | [3] |

| Phenol | DPV | GCE | Phosphate Buffer (7.0) | +0.65 V | - | [3] |

| 4-Aminophenol | CV | CTAB/CPE | Phosphate Buffer (7.5) | Not specified | Not specified | [4] |

| 4-Aminophenol | DPV | Ni-Co LDHs/GCE | Not specified | +0.11 V | Not specified | [5] |

Note: CPE - Carbon Paste Electrode, CTAB - Cetyltrimethylammonium bromide, GCE - Glassy Carbon Electrode, Ni-Co LDHs - Nickel-Cobalt Layered Double Hydroxides. The potentials are indicative and can vary with experimental conditions.

Electropolymerization

A significant aspect of the electrochemical behavior of aminophenols is their propensity to form polymeric films on the electrode surface upon repeated electrochemical oxidation. This process, known as electropolymerization, leads to the formation of a conductive or semi-conductive polymer layer, poly(aminophenol), which can modify the electrode's properties and is a cornerstone for the development of various electrochemical sensors.

The electropolymerization of aminophenols is generally understood to proceed via the formation of radical cations from the monomer, which then couple to form dimers, oligomers, and ultimately a polymer film.[6] The structure and properties of the resulting polymer are influenced by factors such as the monomer concentration, the pH of the polymerization medium, the applied potential range, and the number of polymerization cycles. For aminophenols, polymerization can occur through C-C, C-N, or C-O-C linkages, leading to a variety of polymer structures. In acidic media, the amino group is often involved in the polymerization process.[6]

For this compound, it is anticipated that electropolymerization would lead to the formation of a poly(this compound) film on the electrode surface. The presence of two amino groups could potentially lead to a more cross-linked and complex polymer structure compared to mono-amino phenols.

Electropolymerization Workflow

Caption: Generalized workflow for the electropolymerization of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are representative methodologies for key electrochemical techniques used to study this compound and related compounds.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to investigate the redox properties of a species in solution.

-

Apparatus: A standard three-electrode electrochemical cell is used, comprising a working electrode (e.g., Glassy Carbon Electrode - GCE), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The cell is connected to a potentiostat.

-

Electrode Preparation: The working electrode (GCE) is typically polished with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing cloth, followed by rinsing with deionized water and sonication in a suitable solvent (e.g., ethanol (B145695) and water) to ensure a clean and reproducible surface.

-

Solution Preparation: A stock solution of this compound is prepared in a suitable solvent. The supporting electrolyte (e.g., 0.1 M phosphate buffer solution of a specific pH) is prepared and deoxygenated by purging with high-purity nitrogen gas for at least 15-20 minutes prior to the experiment.

-

Measurement: The deoxygenated supporting electrolyte is placed in the electrochemical cell. The potential is scanned from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 50 mV/s). A background voltammogram of the supporting electrolyte is recorded first. Then, a known concentration of this compound is added to the cell, and the cyclic voltammogram is recorded. The effect of scan rate and pH can be investigated by systematically varying these parameters.[3][7]

Differential Pulse Voltammetry (DPV)

Differential pulse voltammetry is a more sensitive technique than CV and is often used for quantitative analysis.

-

Apparatus and Electrode Preparation: The same setup as for CV is used.

-

Solution Preparation: Similar to CV, with the preparation of standard solutions of this compound at various concentrations for calibration purposes.

-

Measurement: The potential is scanned with a series of regular voltage pulses superimposed on a linearly increasing potential ramp. The current is sampled just before the pulse and at the end of the pulse, and the difference is plotted against the potential. Typical DPV parameters include a pulse amplitude of 50 mV, a pulse width of 50-70 ms, and a scan rate of 5-20 mV/s.[3][6] A calibration curve is constructed by plotting the peak current against the concentration of this compound.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical impedance spectroscopy is a powerful technique for studying the interfacial properties of the electrode, including the properties of any polymer film formed.

-

Apparatus and Electrode Preparation: The same three-electrode setup is used.

-

Measurement: A small amplitude AC potential is applied to the electrode at different frequencies, and the resulting current is measured. The experiment is typically performed in the presence of a redox probe, such as a solution of [Fe(CN)₆]³⁻/⁴⁻. The data is often presented as a Nyquist plot (imaginary impedance vs. real impedance) and can be fitted to an equivalent circuit model to extract information about the charge transfer resistance, double-layer capacitance, and other interfacial properties.[8][9]

Signaling Pathways and Reaction Mechanisms

The electrochemical oxidation of phenols and aminophenols can proceed through different pathways depending on the molecular structure and experimental conditions. A plausible oxidation mechanism for this compound is initiated by the formation of a phenoxy or amino radical cation.

Caption: Proposed electrochemical oxidation and polymerization pathways of this compound.

Applications in Electrochemical Sensors

The ability of this compound to be electrochemically detected and to form a polymer film on electrode surfaces makes it and its derivatives valuable in the development of electrochemical sensors. As mentioned, the reduction of 2,6-dinitrophenol to this compound is the basis for sensors detecting this nitroaromatic pollutant.[2]

Furthermore, electrodes modified with poly(aminophenol) films, including those potentially derived from this compound, can exhibit enhanced electrocatalytic activity towards the detection of various analytes. The polymer film can increase the electrode surface area, improve electron transfer kinetics, and provide a matrix for the immobilization of other sensing elements like enzymes or nanoparticles.

Conclusion

This technical guide has provided a detailed overview of the electrochemical behavior of this compound. While direct and comprehensive studies on this specific isomer are somewhat limited, by drawing parallels with related phenol and aminophenol compounds, a clear picture of its electrochemical properties emerges. The key aspects include its redox activity leading to the formation of quinone-imine species and its propensity for electropolymerization. The provided experimental protocols and mechanistic diagrams offer a solid foundation for researchers and scientists to further explore and utilize the unique electrochemical characteristics of this compound in various applications, from fundamental electrochemical studies to the development of advanced sensing platforms. Further research focusing specifically on the quantitative electrochemical parameters and the precise electropolymerization mechanism of this compound would be highly valuable to the scientific community.

References

- 1. rua.ua.es [rua.ua.es]

- 2. researchgate.net [researchgate.net]

- 3. eg-fr.uc.pt [eg-fr.uc.pt]

- 4. researchgate.net [researchgate.net]

- 5. Voltammetric measurements of the kinetics of enzymatic reduction of 2, 6-dichlorophenolindophenol in normal and neoplastic hepatocytes using glucose as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. [PDF] Electrochemical Impedance Spectroscopy | Semantic Scholar [semanticscholar.org]

Spectroscopic Profile of 2,6-Diaminophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Diaminophenol (CAS No: 22440-82-0), a key aromatic intermediate. The document details predicted and experimental data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and utilization in research and development.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of experimentally derived public data for this specific isomer, the NMR and IR data presented are based on established principles of spectroscopy and data from structurally similar compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

Solvent: DMSO-d₆

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Protons | ~8.5 - 9.5 | Broad Singlet | 1H | Phenolic -OH |

| ~6.4 - 6.6 | Triplet | 1H | Aromatic H-4 | |

| ~6.0 - 6.2 | Doublet | 2H | Aromatic H-3, H-5 | |

| ~4.5 - 5.5 | Broad Singlet | 4H | Amino -NH₂ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Carbons | ~145 - 150 | C-1 (C-OH) |

| ~135 - 140 | C-2, C-6 (C-NH₂) | |

| ~110 - 115 | C-4 | |

| ~105 - 110 | C-3, C-5 |

Table 2: Infrared (IR) Spectroscopy Data (Typical Absorption Ranges)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3200 | Strong, Broad | O-H stretch (phenolic), N-H stretch (amino) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1620 - 1580 | Strong | N-H bend (scissoring) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C ring stretch |

| 1300 - 1200 | Strong | C-O stretch (phenol) |

| 1350 - 1250 | Medium | C-N stretch (aromatic amine) |

| 850 - 750 | Strong | Aromatic C-H out-of-plane bend |

Table 3: Mass Spectrometry (MS) Data

| m/z Value | Relative Intensity (%) | Assignment |

| 124 | High | [M]⁺ (Molecular Ion) |

| 107 | Moderate | [M - NH₃]⁺ |

| 95 | Moderate | [M - CHO]⁺ |

| 79 | High | [C₆H₅N]⁺ |

| 52 | Moderate | [C₄H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Ensure complete dissolution by gentle vortexing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more for adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H NMR; δ = 39.52 ppm for ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply uniform pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

Assign the observed bands to the respective functional group vibrations.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization (GC-MS):

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).

-

Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer.

-

GC Conditions:

-

Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230°C.

-

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained mass spectrum with library data for confirmation, if available.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

2,6-Diaminophenol: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

2,6-Diaminophenol is a highly functionalized aromatic compound that serves as a pivotal building block in a multitude of synthetic applications. Its unique structure, featuring two amino groups and a hydroxyl group positioned on a benzene (B151609) ring, offers a rich platform for constructing complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthetic utility, and experimental protocols associated with this compound, with a focus on its applications in the synthesis of dyes, polymers, and heterocyclic compounds relevant to the pharmaceutical and materials science industries.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| CAS Number | 22440-82-0 | [1][2][3][4][5] |

| Molecular Formula | C₆H₈N₂O | [1][2][3][5] |

| Molecular Weight | 124.14 g/mol | [1][2][3][5] |

| Boiling Point | 295.4 ± 30.0 °C (Predicted) | [1] |

| Density | 1.343 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Core Applications in Organic Synthesis

The strategic placement of two nucleophilic amino groups and a phenolic hydroxyl group makes this compound a versatile precursor for a range of organic transformations. Its primary applications lie in the synthesis of heterocyclic compounds, azo dyes, and high-performance polymers.

Synthesis of Heterocyclic Compounds

The adjacent amino and hydroxyl functionalities in aminophenol derivatives are foundational for the synthesis of various heterocyclic systems.[6] These structures are often the core of many drug molecules.[7] this compound, with its additional amino group, provides a pathway to more complex and diverse heterocyclic scaffolds. The general approach involves the condensation of the diaminophenol with bifunctional electrophiles, leading to the formation of fused ring systems.

Caption: General synthesis of heterocycles from this compound.

Application in Dye Synthesis

Aminophenol derivatives are crucial precursors in the manufacturing of a wide spectrum of dyes, including azo dyes.[6][7] The amino groups of this compound can be readily diazotized and subsequently coupled with various aromatic compounds to produce a diverse range of colors.[8] This process allows for the fine-tuning of the dye's properties, such as shade and fastness.[6]

Caption: Workflow for the synthesis of an azo dye.

Role in Polymer Chemistry

This compound can act as a monomer in condensation polymerization reactions to produce high-performance polymers.[8] The presence of three reactive sites allows for the formation of cross-linked or branched polymers with enhanced thermal and mechanical properties. For instance, it can be used in the synthesis of polyanilines and polybenzoxazoles, which are known for their stability and conductivity.[8][9][10]

Caption: General scheme for condensation polymerization.

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations involving aminophenol derivatives.

Protocol 1: Synthesis of an Azo Dye from an Aminophenol Derivative

This protocol outlines a general two-step process for the synthesis of an azo dye, involving the diazotization of an aminophenol derivative followed by coupling with an aromatic compound.[6]

Materials and Equipment:

-

This compound

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Coupling agent (e.g., phenol, aniline)

-

Sodium carbonate (Na₂CO₃)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beakers

-

Büchner funnel and filter paper

Procedure:

Step 1: Diazotization

-

Dissolve the this compound (10 mmol) in a mixture of concentrated HCl (10 mL) and water (50 mL) in a 250 mL beaker.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (20 mmol, 1.38 g) in 20 mL of cold water.

-

Add the sodium nitrite solution dropwise to the cold diaminophenol solution over 20-30 minutes, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to complete the diazotization process.

Step 2: Azo Coupling

-

In a separate beaker, dissolve the coupling agent (20 mmol) and sodium carbonate (10 g) in 100 mL of water.

-

Cool this solution in an ice-salt bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the coupling agent solution with vigorous stirring.

-

Continue stirring the reaction mixture in the ice bath for two hours.

-

Collect the precipitated azo dye by suction filtration using a Büchner funnel.

-

Wash the residue first with cold water, then with a small amount of cold methanol, and allow it to dry.

-

The crude product can be recrystallized from a suitable solvent, such as a DMF-ethanol mixture, for purification.[11]

Protocol 2: Synthesis of 2-Amino-4-nitrophenol (B125904)

This protocol describes the selective reduction of one nitro group in 2,4-dinitrophenol (B41442) to yield 2-amino-4-nitrophenol, a related substituted aminophenol.[12]

Materials and Equipment:

-

2,4-Dinitrophenol

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Concentrated aqueous ammonia (B1221849) (approx. 28%)

-

Fused sodium sulfide (B99878) (60%)

-

Glacial acetic acid

-

Activated carbon (Norit)

-

Three-necked flask, reflux condenser, stirrer, and thermometer

-

Steam bath

-

Heated Büchner funnel

Procedure:

-

In a 5-L three-necked flask, place 300 g (1.63 moles) of 2,4-dinitrophenol and 2.5 L of water.

-

Equip the flask with a stirrer, reflux condenser, and a thermometer.

-

Start the stirrer and add 600 g (11.6 moles) of ammonium chloride and 100 mL of concentrated aqueous ammonia.

-

Heat the mixture to 85 °C using a steam bath.

-

Turn off the steam and allow the mixture to cool. When the temperature reaches 70 °C, begin adding 700 g (5.4 moles) of 60% fused sodium sulfide in portions of about 100 g every 5 minutes.

-

Maintain the reaction temperature between 80-85 °C by adjusting the addition rate or cooling the flask.

-

After all the sodium sulfide has been added, heat the mixture at 85 °C for an additional 15 minutes.

-

Filter the hot reaction mixture through a preheated Büchner funnel.

-

Cool the hot filtrate overnight.

-

Filter the resulting crystals and press them to remove excess liquid.

-

Dissolve the solid in 1.5 L of boiling water and acidify the solution with glacial acetic acid.

-

Add 10 g of activated carbon, heat the solution, and filter it while hot.

-

Cool the filtrate to 20 °C to crystallize the product.

-

Collect the brown crystals of 2-amino-4-nitrophenol and dry them. The yield is typically in the range of 64-67%.[12]

Quantitative Data Summary

The following table summarizes representative quantitative data for reactions involving aminophenol derivatives, providing a basis for comparison and experimental design.

| Reaction Type | Reactants | Coupling Component | Solvent | Yield | Reference |

| Azo Dye Synthesis | 2,6-Diaminoanthraquinone | Phenol | Water/H₂SO₄ | 75% | [11] |

| Azo Dye Synthesis | 2,6-Diaminoanthraquinone | Aniline | Water/H₂SO₄ | 65% | [11] |

| Azo Dye Synthesis | 2,6-Diaminoanthraquinone | Anisole | Water/H₂SO₄ | 64% | [11] |

| Selective Reduction | 2,4-Dinitrophenol | Sodium Sulfide | Water | 64-67% | [12] |

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its trifunctional nature allows for the efficient construction of a wide range of molecular structures, from complex heterocyclic systems to vibrant dyes and robust polymers. The experimental protocols and quantitative data presented in this guide serve as a practical resource for researchers and professionals in drug development and materials science, enabling the exploration of new synthetic pathways and the creation of novel functional molecules.

References

- 1. This compound CAS#: 22440-82-0 [m.chemicalbook.com]

- 2. This compound | C6H8N2O | CID 580010 - PubChem [pubchem.ncbi.nlm.nih.gov]